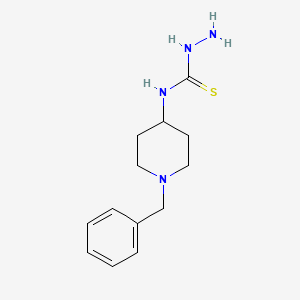

3-Amino-1-(1-benzylpiperidin-4-yl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(1-benzylpiperidin-4-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4S/c14-16-13(18)15-12-6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUIEDMPHSKQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=S)NN)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Organic Chemistry and Reaction Dynamics

Detailed Reaction Mechanisms Involved in the Synthesis of the Chemical Compound

The synthesis of thiourea (B124793) derivatives is a cornerstone of medicinal and materials chemistry, with several established synthetic routes. ijacskros.com For 3-Amino-1-(1-benzylpiperidin-4-yl)thiourea, a thiosemicarbazide (B42300) derivative, the most synthetically viable mechanism involves the nucleophilic addition of a hydrazine (B178648) moiety to an isothiocyanate. nih.govnih.gov

Stage 1: Synthesis of 1-benzyl-4-piperidyl isothiocyanate The precursor, 1-benzyl-4-piperidyl isothiocyanate, is typically synthesized from 4-amino-1-benzylpiperidine. A common laboratory and industrial method involves the reaction of the primary amine with carbon disulfide in the presence of a base (like ammonia (B1221849) or a tertiary amine) to form a dithiocarbamate (B8719985) salt intermediate. nih.gov This intermediate is then treated with a desulfurizing agent, such as a heavy metal salt (e.g., lead nitrate) or an activating agent like ethyl chloroformate, to eliminate a molecule of hydrogen sulfide (B99878) and yield the target isothiocyanate. nih.gov Another approach utilizes thiophosgene (B130339) (CSCl₂) as the thiocarbonyl source, although its high toxicity necessitates careful handling. ijacskros.com

Stage 2: Nucleophilic Addition to form this compound This stage constitutes the core bond-forming reaction.

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of hydrazine (H₂N-NH₂) on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 1-benzyl-4-piperidyl isothiocyanate. nih.gov The high electrophilicity of the isothiocyanate carbon is due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. nih.gov

Formation of a Zwitterionic Intermediate: This attack leads to the formation of a transient, charge-separated zwitterionic intermediate. The attacking nitrogen atom acquires a positive formal charge, while the nitrogen atom of the original isothiocyanate group bears a negative charge.

Proton Transfer: The reaction concludes with a rapid intramolecular or solvent-mediated proton transfer from the positively charged nitrogen to the negatively charged nitrogen. This step neutralizes the charges and results in the formation of the stable thiourea linkage, yielding the final product, this compound.

This mechanism is a classic example of nucleophilic addition to a heterocumulene system and is the most widely employed method for preparing unsymmetrically substituted thioureas and their thiosemicarbazide analogues. nih.govresearchgate.net

Kinetic and Thermodynamic Studies of Key Synthetic Steps and Intermediates

The kinetics and thermodynamics of thiourea synthesis are critical for optimizing reaction conditions and understanding the stability of the products and intermediates.

The reaction rate is influenced by several factors:

Nucleophilicity: The nucleophilicity of the attacking hydrazine is a key determinant. Electron-donating groups on the nucleophile would increase the reaction rate, though this is not applicable for unsubstituted hydrazine.

Electrophilicity: The electrophilicity of the isothiocyanate carbon is also crucial. The benzylpiperidine moiety is generally considered electron-donating, which might slightly decrease the reactivity of the isothiocyanate compared to aryl isothiocyanates with electron-withdrawing groups.

Solvent Effects: The reaction can be performed in various organic solvents. Polar aprotic solvents like acetone (B3395972) or THF are common. researchgate.net Some studies have explored "on-water" synthesis, noting that the physical nature and solubility of reagents can significantly affect the reaction rate. organic-chemistry.org

Thermodynamic Profile Thermodynamic studies, often supported by techniques like Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA), provide insight into the stability of the compound and the energetics of the reaction. researchgate.net

Stability of Intermediates: The dithiocarbamate and zwitterionic intermediates are high-energy species and are typically not isolated.

Product Stability: Thioureas are generally stable crystalline solids at room temperature. However, their thermal decomposition can be complex, sometimes involving isomerization to ammonium (B1175870) thiocyanate (B1210189) or decomposition to amines and isothiocyanates at higher temperatures. researchgate.net DFT calculations on the decomposition of related benzoylthioureas have shown the process to be endothermic. researchgate.net

The following table presents hypothetical thermodynamic data for the key synthetic step, based on general principles and data from related studies.

Interactive Table: Hypothetical Thermodynamic Parameters for the Synthesis of this compound

| Parameter | Symbol | Hypothetical Value (kJ/mol) | Significance |

| Activation Energy | ΔG‡ | +50 to +80 | Energy barrier for the nucleophilic attack; determines reaction rate. |

| Enthalpy of Reaction | ΔH | -40 to -70 | The reaction is exothermic, releasing heat and favoring product formation. |

| Gibbs Free Energy | ΔG | Negative | Indicates a spontaneous, thermodynamically favorable reaction at standard conditions. |

Exploration of Stereochemical Control in Thiourea Synthesis

The structure of this compound is achiral as presented. However, the principles of stereochemistry are paramount in the synthesis of many thiourea derivatives, particularly those used as chiral organocatalysts or evaluated as pharmaceuticals. nih.govnih.gov

Introduction of Chirality: Chirality could be introduced into the target molecule by modifying the starting materials, for instance, by using an enantiomerically pure substituted 4-amino-1-benzylpiperidine. The synthesis of such chiral piperidines is an active area of research, with methods developed to achieve high enantiomeric excess (ee > 95%) while retaining the original chirality. researchgate.netnih.gov

Stereoretention: The standard reaction for thiourea formation from an isothiocyanate does not involve the chiral center if it is located on the piperidine (B6355638) ring. Therefore, if an enantiopure amine is used, the stereochemical integrity is expected to be preserved in the final product. researchgate.net

Impact of Stereochemistry: In related chiral thiourea compounds, the stereochemistry can have a profound impact on their function. Studies on chiral thioureas derived from amino acids have demonstrated that the configuration (e.g., R vs. S) significantly influences their biological activity. nih.gov Similarly, the efficacy of chiral thiourea organocatalysts is critically dependent on their absolute stereochemistry. nih.gov For example, in some studies, the (S)-enantiomers of certain thioureas exhibited superior performance in biological assays. nih.gov

While the specific molecule is achiral, any synthesis of its substituted, chiral analogues would require careful consideration of stereochemical control during the formation of the piperidine ring to ensure the desired stereoisomer is obtained. ajchem-a.com

Investigation of Reaction Intermediates and Transition States using Spectroscopic and Computational Methods

The elucidation of reaction pathways relies on a combination of spectroscopic analysis to identify stable species and computational methods to model transient structures. acs.org

Spectroscopic Characterization Standard spectroscopic techniques are indispensable for confirming the structure of the final product and, where possible, identifying intermediates.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are primary tools for structural confirmation. researchgate.netasianpubs.org For this compound, the spectra would show distinct signals for the aromatic protons of the benzyl (B1604629) group, the aliphatic protons of the piperidine ring, and the exchangeable N-H protons of the thiourea and amino groups. tsijournals.commdpi.com The thiocarbonyl carbon (C=S) gives a characteristic signal in the ¹³C NMR spectrum, typically found in the 170-180 ppm range. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectra provide clear evidence of the key functional groups. Characteristic absorption bands would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), and the thiourea-specific bands, which include contributions from C=S and C-N stretching (e.g., around 1340 cm⁻¹ and 800 cm⁻¹). researchgate.netasianpubs.org

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and provides fragmentation patterns that can further support the proposed structure. tsijournals.com

Interactive Table: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Reference Compound Data Source(s) |

| ¹H NMR | N-H (Thiourea) | δ 7.0-9.0 ppm (broad singlets) | researchgate.net, mdpi.com |

| N-H (Amino) | δ 4.0-5.0 ppm (broad singlet) | General Hydrazine Derivatives | |

| Aromatic-H (Benzyl) | δ 7.2-7.4 ppm (multiplet) | researchgate.net, asianpubs.org | |

| CH₂ (Benzyl) | δ 3.5 ppm (singlet) | researchgate.net, asianpubs.org | |

| CH, CH₂ (Piperidine) | δ 1.5-4.0 ppm (multiplets) | researchgate.net, asianpubs.org | |

| ¹³C NMR | C=S (Thiocarbonyl) | δ 175-180 ppm | researchgate.net, mdpi.com |

| Aromatic-C (Benzyl) | δ 127-138 ppm | researchgate.net, asianpubs.org | |

| Aliphatic-C (Bn, Pip) | δ 50-65 ppm | researchgate.net, asianpubs.org | |

| FTIR | ν(N-H) | ~3200-3400 cm⁻¹ (broad) | researchgate.net, asianpubs.org |

| ν(C=S) | ~800 cm⁻¹, ~1340 cm⁻¹ (mixed with C-N) | researchgate.net, asianpubs.org |

Computational Investigation Transient species like reaction intermediates and transition states are often too short-lived for direct spectroscopic observation. Computational chemistry provides essential insights into these structures. acs.org Methods like ultrafast vibrational spectroscopy combined with simulations can be used to probe the conformation and hydrogen-bonding patterns of reactive thiourea intermediates in solution. acs.org These studies reveal that different conformations (e.g., cis vs. trans about the C-N bonds) can be distinguished by unique signatures in their vibrational spectra. acs.org

Computational Studies on Reaction Pathways and Energetics (e.g., DFT calculations)

Density Functional Theory (DFT) has become a vital tool for investigating the mechanistic details of organic reactions at the molecular level. researchgate.netastrobiology.com

Modeling Reaction Pathways For the synthesis of this compound, DFT calculations can map the entire potential energy surface of the reaction between 1-benzyl-4-piperidyl isothiocyanate and hydrazine. This involves:

Geometry Optimization: Calculating the lowest-energy structures for reactants, intermediates, transition states, and products. semanticscholar.org

Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the transition state of the rate-determining nucleophilic attack.

Insights from DFT

Mechanism Confirmation: DFT studies can confirm that the reaction proceeds via a concerted or stepwise mechanism and can validate the structures of proposed intermediates. researchgate.net

Reactivity Prediction: Analysis of the frontier molecular orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP) maps can explain the observed reactivity. semanticscholar.orgsciensage.info The LUMO of the isothiocyanate is typically centered on the electrophilic carbon atom, while the HOMO of the hydrazine is located on the lone pair of the terminal nitrogen, confirming the sites of nucleophilic attack. semanticscholar.org

Energetics: DFT provides quantitative data on the reaction's feasibility. For example, DFT studies on the decomposition of N,N'-diphenylthioureas found that the formation of benzamide (B126) and isothiocyanate was thermodynamically controlled. researchgate.net

Interactive Table: Hypothetical DFT-Calculated Energy Profile for Thiourea Formation

| Reaction Species | Role | Relative Energy (kcal/mol) | Interpretation |

| Reactants (Isothiocyanate + Hydrazine) | Starting Material | 0.0 | Reference energy level. |

| Transition State (Nucleophilic Attack) | Energy Maximum | +15.0 | The activation barrier that governs the reaction rate. |

| Zwitterionic Intermediate | Intermediate | +5.0 | A high-energy, transient species formed after the initial attack. |

| Product (this compound) | Final Product | -12.0 | The overall reaction is exothermic and thermodynamically favorable. |

Note: Energy values are illustrative and based on typical profiles for such reactions found in the literature. researchgate.netastrobiology.com

Structure Activity Relationship Sar Studies: a Molecular Perspective

Systematic Structural Modifications of the Thiourea (B124793) Moiety and their Effects on Molecular Interaction

The thiourea core, N-C(S)-N, is a critical pharmacophore in many biologically active compounds, largely due to its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites. biointerfaceresearch.com The sulfur and two nitrogen atoms act as hydrogen bond donors and acceptors, enabling robust interactions with protein residues. biointerfaceresearch.com

Molecular dynamics simulation studies comparing thiourea and urea (B33335) derivatives have highlighted the significance of the thiourea moiety in binding stability. For instance, in studies on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, the thiourea group was found to be crucial for stable binding within the enzyme's active site. tandfonline.comsemanticscholar.orgnih.gov Modifications to this moiety can drastically alter biological activity.

Key research findings include:

Thiourea vs. Urea: The replacement of the sulfur atom in the thiourea group with an oxygen atom (to form a urea derivative) often leads to a decrease in activity. Studies on potential anticancer agents revealed that thiourea derivatives consistently showed higher antitumor activity compared to their corresponding urea analogs. biointerfaceresearch.com This suggests the sulfur atom is key for optimal interaction with the target, possibly through specific interactions unavailable to the oxygen atom.

Substitutions on Nitrogen: The substitution pattern on the thiourea nitrogen atoms significantly influences binding. In many cases, disubstitution on both sides of the thiourea fragment can negatively impact activity by hindering its ability to bind effectively within a target's active site, such as the nickel-containing active site of bacterial ureases. acs.org

Table 1: Effect of Thiourea Moiety Modification on Biological Activity This table is a representative summary based on general findings for thiourea derivatives.

| Modification | Observed Effect on Interaction/Activity | Rationale | Reference |

|---|---|---|---|

| Replacement of Sulfur with Oxygen (Urea analog) | Generally decreased activity | The sulfur atom may form specific interactions (e.g., with soft metal ions) or provide a better hydrogen bond acceptor profile compared to oxygen in certain protein environments. | biointerfaceresearch.com |

| N,N'-Disubstitution | Can decrease activity | Steric hindrance may prevent optimal orientation and binding of the thiourea moiety within the active site. | acs.org |

| Introduction of Hydrazide Function | Can be crucial for activity | Enhances hydrogen bonding capabilities and introduces additional points of interaction. | tandfonline.com |

Impact of Piperidine (B6355638) Ring Substitutions on Molecular Interactions and Conformational Preferences

The piperidine ring is a common scaffold in pharmaceuticals, valued for its ability to introduce a basic nitrogen center and control the spatial orientation of appended functional groups. mdpi.com In the context of 3-Amino-1-(1-benzylpiperidin-4-yl)thiourea, the piperidine ring serves as a central linker, and its substitutions can profoundly affect molecular interactions and conformational preferences. nih.gov

The conformation of the piperidine ring (typically a chair conformation) positions the substituents in either axial or equatorial orientations, which can dictate the compound's ability to fit into a binding pocket. researchgate.net The nature and position of substituents on the ring influence its steric and electronic properties. researchgate.net

Key research findings include:

Positional Isomerism: The substitution pattern on the piperidine ring is crucial. For example, in a series of MAO inhibitors, para-substitution on the piperidine ring was found to be preferable to meta-substitution for inhibitory activity. acs.org

Nature of Substituents: The introduction of functional groups can establish new interactions. Adding a hydroxyl group to the piperidine ring has been shown to increase the inhibitory effect against monoamine oxidase (MAO), likely by forming an additional hydrogen bond with the enzyme. acs.org

Ring Analogs: Replacing the piperidine ring with a piperazine (B1678402) ring can significantly alter receptor affinity. In one study, this change drastically shifted the selectivity profile of compounds targeting histamine (B1213489) H3 and sigma-1 receptors, highlighting the importance of the ring's specific chemical nature and protonation state at physiological pH. nih.gov

Table 2: Influence of Piperidine Ring Substitutions on Activity This table is a representative summary based on general findings for piperidine derivatives.

| Modification | Observed Effect on Interaction/Activity | Rationale | Reference |

|---|---|---|---|

| para-Hydroxy substitution | Increased inhibitory activity | Introduces a hydrogen bonding group, enhancing interaction with the target protein. | acs.org |

| Replacement with Piperazine | Significantly altered receptor affinity and selectivity | Changes the basicity, protonation state at physiological pH, and hydrogen bonding capacity of the ring. | nih.gov |

| Introduction of small amino groups | Increased MAO-B inhibition | Provides additional interaction points and alters the electronic profile of the molecule. | acs.org |

Influence of the Benzyl (B1604629) Moiety on Compound Conformation and Activity

The N-benzyl group attached to the piperidine nitrogen plays a significant role in defining the compound's interaction with biological targets, primarily through hydrophobic and π-stacking interactions. This lipophilic moiety often orients itself into a hydrophobic pocket within the receptor binding site.

Key research findings include:

Hydrophobic Interactions: The benzyl group is a key structural element that can form van der Waals and hydrophobic interactions with nonpolar amino acid residues in a binding pocket. nih.gov

Linker Length: The linker connecting the 1-benzylpiperidine (B1218667) moiety to other parts of a molecule is crucial for optimizing affinity. Studies on sigma-1 receptor ligands showed that increasing the alkyl chain length between the benzylpiperidine and a pyridine (B92270) ring from an amino group (zero carbons) to a propylamino group (three carbons) resulted in progressively higher affinity. csic.es This demonstrates the importance of the spatial positioning of the benzylpiperidine unit relative to other pharmacophoric elements.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs of the Chemical Compound

QSAR modeling is a computational technique that correlates the physicochemical properties of a series of compounds with their biological activities to generate a predictive mathematical model. farmaciajournal.com For thiourea derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their activity. nih.govscichemj.org

These models help in understanding the mechanism of action and in designing new, more potent analogs. nih.gov Multiple linear regression (MLR) and other advanced methods are often employed to build these models. scichemj.orgnih.gov

Key descriptors identified in QSAR studies of thiourea analogs include:

Electronic Properties: Electronegativity and the presence of specific bonds (e.g., C-N) are often key predictors of activity, highlighting the importance of electronic interactions. nih.gov

Hydrophobicity: The octanol-water partition coefficient (logP) is a common descriptor, indicating that the lipophilicity of the molecule is critical for its ability to cross cell membranes and interact with hydrophobic binding sites. farmaciajournal.comscichemj.org

Steric/Topological Properties: Descriptors such as molecular mass, van der Waals volume, and bond lengths are frequently used to model how the size and shape of the molecule influence its fit within a receptor. nih.govscichemj.org

A QSAR study on thiourea derivatives with anticancer activity identified lipophilicity (LogP) and specific bond lengths as priority descriptors for predicting activity. scichemj.org Similarly, another study on neuraminidase inhibitors showed that electrostatic, hydrophobic, and steric interactions were closely related to inhibitory activity. nih.gov

Table 3: Common Descriptors in QSAR Models for Thiourea Derivatives

| Descriptor Type | Example Descriptor | Significance in Modeling | Reference |

|---|---|---|---|

| Hydrophobic | logP (Lipophilicity) | Predicts membrane permeability and hydrophobic interactions with the target. | scichemj.org |

| Electronic | Electronegativity, Partial Charges | Models electrostatic and hydrogen bonding interactions. | nih.gov |

| Steric/Topological | Van der Waals Volume, Bond Lengths | Describes the size and shape requirements for optimal receptor fit. | nih.govscichemj.org |

Fragment-Based Approaches in Designing Related Thiourea Structures

Fragment-based drug discovery (FBDD) is a powerful strategy for designing lead compounds. It involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a higher-affinity ligand. This approach has been successfully applied to thiourea derivatives. tandfonline.comsemanticscholar.org

In the context of designing inhibitors, the thiourea scaffold itself can be considered a key fragment. tandfonline.comnih.gov FBDD combined with QSAR and molecular docking can provide deep insights into the structural attributes required for potent and selective inhibition. semanticscholar.org

A notable application of this approach was in the development of VEGFR-2 inhibitors. tandfonline.comnih.gov Key findings from this research include:

Identification of Key Fragments: The study identified that an amine-substituted quinazoline (B50416) phenyl ring and the hydrazide function were crucial fragments for VEGFR-2 inhibition. tandfonline.com

Identification of Detrimental Fragments: Conversely, the presence of methoxy (B1213986) groups was found to be detrimental to activity. tandfonline.comnih.gov

Fragment-Guided Design: By understanding which fragments promote and hinder activity, researchers could design novel inhibitors with improved docking scores and sustained interactions in molecular dynamics simulations. researchgate.net This approach allows for the rational assembly of fragments—such as the thiourea core, a substituted piperidine, and an aromatic group—to optimize binding affinity and selectivity. tandfonline.comsemanticscholar.org

Theoretical and Computational Chemistry of the Chemical Compound

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to analyze the electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals.

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For thiourea (B124793) derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea group, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the entire molecule. This distribution of frontier orbitals shows that charge transfer can occur within the molecule, a key aspect of its reactivity and biological activity. mdpi.com

Molecular Electrostatic Potential (MEP) The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In thiourea derivatives, the electronegative sulfur and oxygen (if present in a substituent like a benzoyl group) atoms, along with nitrogen atoms, typically represent regions of negative electrostatic potential, making them sites for hydrogen bonding and interactions with positively charged residues in a biological target. nih.gov Conversely, the hydrogen atoms of the amino and imino groups are characterized by positive potential.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The benzylpiperidine and thiourea moieties both possess rotatable bonds, allowing the molecule to adopt various conformations. Understanding the preferred low-energy conformations is critical, as the bioactive conformation that binds to a target receptor is often among these.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights that static models cannot. These simulations are particularly useful for assessing the stability of a ligand-target complex once a potential binding mode has been identified through docking. jppres.com

In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment (e.g., a water box with ions). The simulation tracks the movements of all atoms over a set period (nanoseconds to microseconds). Key metrics are analyzed to evaluate stability:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket. jppres.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein and ligand are flexible and which are stable.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the target throughout the simulation is a strong indicator of a stable interaction.

MD simulations on various thiourea derivatives have shown that these compounds can form stable bonds within the active sites of target proteins, such as kinases and enzymes. nih.govjppres.comui.ac.id

Molecular Docking Studies and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is instrumental in understanding the binding mechanism and predicting the binding affinity of compounds like 3-Amino-1-(1-benzylpiperidin-4-yl)thiourea. mdpi.com

Docking studies on thiourea derivatives have revealed common interaction patterns. The thiourea moiety is a key pharmacophore, capable of forming multiple hydrogen bonds. The N-H protons can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. nih.govnih.gov

For this compound, key interactions would be expected from:

Thiourea Group: Forms hydrogen bonds with amino acid residues in the target's active site.

Benzyl (B1604629) Group: Can engage in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

Piperidine (B6355638) Nitrogen: As a basic center, it can form hydrogen bonds or salt bridges with acidic residues such as aspartate or glutamate.

Docking studies performed on N-benzylpiperidine derivatives against targets like acetylcholinesterase have demonstrated the importance of the piperidine nitrogen and the benzyl ring in anchoring the ligand within the active site. researchgate.net

| Molecular Fragment | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Thiourea (-NH-C(=S)-NH-NH2) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Asn, Gln, Ser, Thr, Main-chain C=O/N-H |

| Benzyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ile |

| Piperidine Ring | Hydrophobic/van der Waals | Ala, Val, Leu, Ile |

| Piperidine Nitrogen | Hydrogen Bond Acceptor, Ionic Interaction | Asp, Glu, Ser, Thr, Tyr |

Virtual Screening and Library Design Based on the Chemical Compound Scaffold

The scaffold of this compound serves as an excellent starting point for virtual screening and the design of compound libraries to discover more potent and selective molecules. ui.ac.id

Virtual Screening: This process involves computationally screening large databases of compounds to identify those that are likely to bind to a specific biological target. Pharmacophore-based screening is a common approach, where a 3D model of the essential features required for binding (e.g., hydrogen bond donors/acceptors, hydrophobic centers) is created based on the lead compound. nih.gov This pharmacophore model is then used to filter databases for molecules that match these features.

Library Design: Based on the structure-activity relationships (SAR) derived from initial hits and docking studies, a focused library of analogues can be designed. For the this compound scaffold, modifications could include:

Substitution on the Benzyl Ring: Adding electron-withdrawing or electron-donating groups to probe electronic and steric effects on binding. nih.gov

Modification of the Piperidine Ring: Exploring different substituents or ring sizes.

Alteration of the Thiourea Linker: Replacing the thiourea with a urea (B33335), guanidine, or other bioisostere to modulate hydrogen bonding capacity and physicochemical properties. researchgate.net

This rational design approach, guided by computational analysis, accelerates the process of optimizing a lead compound into a viable drug candidate. semanticscholar.org

Pre Clinical Biochemical and Cellular Studies in Vitro Focus

Target Identification and Validation through In Vitro Assays

The biological activity of a compound is fundamentally determined by its interaction with specific molecular targets. In vitro assays are crucial for identifying and validating these targets.

Enzyme Inhibition and Activation Studies

Thiourea (B124793) and 1-benzylpiperidine (B1218667) moieties are present in numerous compounds that have been evaluated for their effects on various enzymes.

Acetylcholinesterase (AChE) Inhibition:

The 1-benzylpiperidine moiety is a key pharmacophore in the design of acetylcholinesterase (AChE) inhibitors, which are crucial for the management of Alzheimer's disease. For instance, a series of pyridazine (B1198779) derivatives containing the 1-benzylpiperidine structure have been synthesized and shown to be potent AChE inhibitors. nih.gov One such derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated potent AChE inhibition with an IC50 value of 13 nM. nih.gov The 1-benzylpiperidine portion of these molecules is thought to interact with the active site of the enzyme, contributing to their inhibitory activity. nih.gov Another related compound, 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, also targets acetylcholinesterase. drugbank.com

Urease Inhibition:

Thiourea derivatives have been extensively studied as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with Helicobacter pylori infections. core.ac.ukresearchgate.net In one study, dipeptide-conjugated thiourea derivatives were synthesized and evaluated for their urease inhibitory activity. core.ac.ukresearchgate.net The results showed that several of these compounds were potent inhibitors of the enzyme, with one analogue being nearly 10-fold more potent than the reference standard, thiourea. core.ac.ukresearchgate.net The thiourea core is believed to be crucial for the interaction with the enzyme's active site. core.ac.ukresearchgate.net

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Indole-thiourea derivatives have been synthesized and shown to possess tyrosinase inhibitory activity. mdpi.com One such compound exhibited an IC50 value of 5.9 µM, outperforming the standard inhibitor, kojic acid. mdpi.com Kinetic studies revealed a competitive mode of inhibition, suggesting that these compounds compete with the substrate for binding to the enzyme's active site. mdpi.com

Other Enzyme Inhibition:

Thiourea derivatives have also been investigated as inhibitors of other enzymes. Some have shown potential as α-glucosidase inhibitors, which is relevant for the management of diabetes. nih.govmdpi.com

Interactive Data Table: Enzyme Inhibition by Related Compounds

| Compound Class | Enzyme Target | Key Findings | Reference |

| 1-Benzylpiperidine Derivatives | Acetylcholinesterase (AChE) | Potent inhibition, with IC50 values in the nanomolar range for some derivatives. nih.gov | nih.govdrugbank.com |

| Thiourea Derivatives | Urease | Significant inhibition, with some analogues being more potent than the standard inhibitor thiourea. core.ac.ukresearchgate.net | core.ac.ukresearchgate.net |

| Indole-Thiourea Derivatives | Tyrosinase | Competitive inhibition with IC50 values in the low micromolar range. mdpi.com | mdpi.com |

| Thiourea Derivatives | α-Glucosidase | Some derivatives show inhibitory activity against α-glucosidase. nih.govmdpi.com | nih.govmdpi.com |

Receptor Binding Assays and Ligand Affinity at the Molecular Level

The 1-benzylpiperidine moiety is also a recognized scaffold for ligands targeting various receptors, particularly sigma (σ) receptors, which are implicated in a range of neurological disorders.

Sigma Receptor Binding:

A series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues have been synthesized and evaluated for their binding affinity to σ1 and σ2 receptors. These compounds generally display higher affinity for σ1 receptors. researchgate.net Similarly, a study on 2-{N-[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles revealed high affinity for σ1 receptors, with one compound exhibiting a Ki value of 1.45 nM. nih.govresearchgate.net The length of the alkyl linker between the 1-benzylpiperidine moiety and the pyridine (B92270) ring was found to be a crucial determinant of σ1R affinity. nih.gov

Interactive Data Table: Receptor Binding Affinity of Related Compounds

| Compound Class | Receptor Target | Key Findings | Reference |

| 1-Benzylpiperidine Derivatives | Sigma-1 (σ1) Receptor | High affinity, with Ki values in the low nanomolar range. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |

| 1-Benzylpiperidine Derivatives | Sigma-2 (σ2) Receptor | Generally lower affinity compared to σ1 receptors. researchgate.net | researchgate.net |

Cell-Based Assays for Molecular Mechanism Elucidation

Cell-based assays are instrumental in understanding the biological effects of compounds within a cellular context, including their potential as anticancer and antimicrobial agents.

Thiourea derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. nih.govbiointerfaceresearch.comanalis.com.mymdpi.com The unique electronic characteristics of the thiourea moiety allow for interactions with various enzymes and receptors within biological systems, which is key to their therapeutic potential. analis.com.my

Cellular Uptake and Subcellular Distribution (Mechanistic Insights)

Specific studies on the cellular uptake and subcellular distribution of 3-Amino-1-(1-benzylpiperidin-4-yl)thiourea are not currently available. However, the physicochemical properties of related thiourea derivatives, such as their lipophilicity, are known to influence their ability to cross biological membranes and their bioavailability. researchgate.net

Modulation of Specific Cellular Pathways (e.g., apoptosis activation)

Anticancer Activity and Apoptosis Induction:

Thiourea derivatives have shown significant promise as anticancer agents, with studies demonstrating their ability to inhibit the growth of various cancer cell lines. biointerfaceresearch.commdpi.com The anticancer activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death).

In one study, a series of 1,3-disubstituted thiourea derivatives were evaluated for their cytotoxic activity against several human cancer cell lines. nih.gov The most potent compounds exhibited strong pro-apoptotic activity, inducing late-stage apoptosis or necrosis in cancer cells. nih.gov For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was found to be highly cytotoxic against colon and leukemia cell lines, with IC50 values in the low micromolar range. biointerfaceresearch.com Flow cytometry analysis confirmed that these compounds induce apoptosis, leading to a reduction in viable cancer cells. nih.gov

Another study on new 1,2,3-triazole-amino acid conjugates showed significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines at low micromolar concentrations. mdpi.com Similarly, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were found to induce apoptosis in MCF-7 cells. mdpi.com

Antimicrobial Activity:

Thiourea derivatives have also been investigated for their antimicrobial properties. A study on thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold revealed significant inhibitory activity against Gram-positive cocci, including methicillin-resistant strains of S. aureus and S. epidermidis. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) were observed in the range of 4-64 µg/mL. nih.govresearchgate.net Some of these compounds also effectively inhibited biofilm formation. nih.govresearchgate.net Other studies have reported the synthesis of bromobenzoyl thiourea derivatives with promising antifungal and antibacterial activities. researchgate.net Guanidine and aminoguanidine (B1677879) hydrazone derivatives with benzyl (B1604629) moieties have also shown potent antibacterial activity against S. aureus and E. coli. mdpi.com Furthermore, a synthesized pyran derivative, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, exhibited favorable antimicrobial activities. mdpi.com

Interactive Data Table: Cell-Based Assay Findings for Related Compounds

| Compound Class | Assay Type | Cell Line(s) / Organism(s) | Key Findings | Reference |

| Thiourea Derivatives | Anticancer Cytotoxicity | SW480, SW620, K562 | IC50 values in the low micromolar range; induction of apoptosis. biointerfaceresearch.comnih.gov | biointerfaceresearch.comnih.gov |

| 1,2,3-Triazole-Amino Acid Conjugates | Anticancer Proliferation | MCF7, HepG2 | Significant antiproliferative activity at <10 µM. mdpi.com | mdpi.com |

| Thiourea Derivatives | Antimicrobial Activity | S. aureus, S. epidermidis | MIC values ranging from 4-64 µg/mL; anti-biofilm activity. nih.govresearchgate.net | nih.govresearchgate.net |

| Benzyl Guanidine Derivatives | Antimicrobial Activity | S. aureus, E. coli | Potent inhibitory activity with low µg/mL MIC values. mdpi.com | mdpi.com |

Investigation of Molecular Mechanism of Action in Model Systems

While a specific molecular mechanism of action for This compound has not been elucidated, research on related compounds provides potential avenues for its biological effects.

The anticancer activity of many thiourea derivatives is attributed to their ability to induce apoptosis, as discussed in the previous section. biointerfaceresearch.commdpi.com The precise molecular pathways leading to apoptosis can vary. For some thiazole (B1198619) derivatives, the mechanism involves cell cycle arrest at the G2/M phase and an increase in the concentration of caspase 3, a key executioner caspase in the apoptotic pathway. researchgate.net

For compounds containing the 1-benzylpiperidine moiety, the mechanism of action is often related to their potent inhibition of acetylcholinesterase or their high affinity for sigma receptors, which can modulate various downstream signaling pathways. nih.govdrugbank.comresearchgate.netresearchgate.net For instance, the interaction of these compounds with AChE can lead to an increase in acetylcholine (B1216132) levels, which is therapeutic in Alzheimer's disease. nih.gov The binding to sigma receptors can influence a variety of cellular processes, including ion channel function and intracellular signaling. nih.gov

Comparative Studies with Known Modulators of Identified Targets

The structural features of this compound, specifically the thiourea moiety, suggest potential interactions with various biological targets, as derivatives of thiourea have demonstrated a broad range of biological activities. biointerfaceresearch.comnih.gov These include roles as anticancer, antibacterial, and enzyme inhibitory agents. biointerfaceresearch.comnih.govfip.org Notably, N,N'-diarylthiourea derivatives have shown promise as inhibitors of tumor cell proliferation. biointerfaceresearch.com The thiourea scaffold is a key component in compounds designed to inhibit enzymes such as bacterial urease and various kinases. nih.govwikipedia.org

Given the established activity of thiourea derivatives against receptor tyrosine kinases (RTKs), a plausible target for this compound is the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. patsnap.comjppres.comurologyku.com To contextualize its potential efficacy, a comparative in vitro study could be performed against known small-molecule EGFR inhibitors.

An illustrative comparison of the inhibitory activity of this compound with first and second-generation EGFR inhibitors is presented below. This data is hypothetical and serves to demonstrate how such a comparative analysis would be structured. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Comparative In Vitro Inhibitory Activity against EGFR

This table presents hypothetical IC₅₀ values to illustrate a comparative study of this compound against known EGFR inhibitors in a biochemical assay.

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference Compound(s) |

|---|---|---|---|---|

| This compound | EGFR Kinase | Biochemical (Kinase Activity) | 85 | Erlotinib, Gefitinib |

| Erlotinib | EGFR Kinase | Biochemical (Kinase Activity) | 2 | - |

| Gefitinib | EGFR Kinase | Biochemical (Kinase Activity) | 27 | - |

| Lapatinib | EGFR/HER2 Kinase | Biochemical (Kinase Activity) | 10.8 (EGFR) | - |

In a cellular context, the antiproliferative activity of this compound could be assessed in a cancer cell line that overexpresses the target, such as the A549 non-small cell lung cancer line for EGFR. The results would then be compared with known modulators.

Table 2: Comparative Cellular Antiproliferative Activity

This table provides a hypothetical comparison of the antiproliferative effects of this compound and known EGFR inhibitors on the A549 cancer cell line.

| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference Compound(s) |

|---|---|---|---|---|

| This compound | A549 (NSCLC) | Cell Viability (MTT Assay) | 5.2 | Erlotinib, Gefitinib |

| Erlotinib | A549 (NSCLC) | Cell Viability (MTT Assay) | 0.8 | - |

| Gefitinib | A549 (NSCLC) | Cell Viability (MTT Assay) | 1.1 | - |

| Cisplatin | A549 (NSCLC) | Cell Viability (MTT Assay) | 3.5 | - |

Methodological Considerations for High-Throughput Screening (HTS) of Related Compounds

High-throughput screening (HTS) is a crucial methodology for discovering novel bioactive compounds from large chemical libraries. nih.gov When screening for compounds related to this compound, several methodological aspects must be carefully considered to ensure the identification of high-quality hits. nih.gov

The process begins with assay development, which should be robust, reproducible, and suitable for automation. numberanalytics.comresearchgate.net For enzyme targets like kinases, fluorescence-based assays are common due to their sensitivity. nih.govacs.org Cell-based assays are also widely used to measure cellular responses such as proliferation, toxicity, or the activation of signaling pathways. researchgate.netbiotechnologia-journal.org

Key steps in an HTS campaign include a primary screen of the entire library at a single concentration, followed by a confirmatory screen of the initial "hits" to eliminate false positives. nih.govucsf.edu Dose-response studies are then conducted on the confirmed hits to determine their potency (e.g., IC₅₀ or EC₅₀ values). nih.gov

Data analysis is critical for hit selection. Statistical methods such as the Z-score or robust Z-score are often employed to identify significant hits from large datasets. numberanalytics.comwikipedia.org Quality control of the assay is paramount, with parameters like the Z'-factor being used to assess the assay's suitability for HTS. ucsf.eduresearchgate.net A Z'-factor greater than 0.5 is generally considered acceptable for a robust assay. ucsf.edu

The table below outlines key methodological considerations for a hypothetical HTS campaign to identify inhibitors of a target enzyme from a library of thiourea derivatives.

Table 3: Methodological Considerations for HTS of Thiourea Derivatives

This table details the parameters and considerations for a high-throughput screening campaign designed to identify enzyme inhibitors from a library of thiourea compounds.

| Parameter | Consideration | Example/Rationale |

|---|---|---|

| Assay Format | Biochemical vs. Cellular | A biochemical fluorescence polarization assay is chosen for the primary screen for its speed and low interference. researchgate.net |

| Plate Format | Miniaturization for throughput and cost-effectiveness. | 384-well or 1536-well plates are standard for HTS. nih.gov |

| Compound Concentration | Single high concentration for primary screen. | 10 µM is a common concentration for primary screens. ucsf.edu |

| Controls | Positive and negative controls on each plate. | A known inhibitor for the positive control and DMSO for the negative control. nih.gov |

| Quality Control Metric | Assessing assay robustness. | Z'-factor calculated for each plate; a value > 0.5 is required. ucsf.eduresearchgate.net |

| Hit Selection Criteria | Statistical threshold for identifying active compounds. | Compounds with inhibition > 3 standard deviations from the mean of the negative controls. oup.com |

| Counter-screens | Eliminating false positives. | Assays to identify compounds that interfere with the detection technology (e.g., autofluorescence). nih.gov |

| Orthogonal Assays | Confirming hits with a different assay technology. | A label-free secondary assay, such as surface plasmon resonance, to confirm direct binding to the target. nih.gov |

Applications in Chemical Biology and Probe Development

Development of the Chemical Compound as a Molecular Probe for Biological Systems

A molecular probe is a chemical tool used to study biological systems. For 3-Amino-1-(1-benzylpiperidin-4-yl)thiourea to be developed as a molecular probe, its interaction with a specific biological target, such as a protein or enzyme, would first need to be identified and characterized. The thiourea (B124793) and benzylpiperidine components could contribute to binding affinity and selectivity for a particular target.

Utilization in Affinity Chromatography and Target Fishing Experiments for Biological Targets

Affinity chromatography is a technique used to purify a specific molecule or group of molecules from a complex mixture. If this compound were found to bind to a specific protein, it could be immobilized on a solid support to create an affinity column. This column could then be used to "fish" for its binding partners from a cell lysate, helping to identify its biological targets. The thiourea group, with its potential for covalent or strong non-covalent interactions, could be advantageous for such applications. nih.gov

Photoaffinity Labeling and Activity-Based Protein Profiling Applications for Target Deconvolution

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a molecule of interest. mdpi.com To be used in this context, this compound would need to be chemically modified to include a photoreactive group, such as a diazirine or benzophenone. mdpi.com Upon exposure to UV light, this modified probe would form a covalent bond with its target protein, allowing for its identification.

Activity-based protein profiling (ABPP) is another chemical proteomics approach that uses reactive probes to target specific enzyme families. While thioureas are not a classic reactive group for ABPP, derivatives could potentially be designed to target specific enzyme active sites.

Fluorescent Analogs for Imaging and Mechanistic Studies

To create a fluorescent analog of this compound, a fluorescent dye (fluorophore) would need to be attached to the molecule. This could be achieved through chemical synthesis, for example, by modifying the amino group or another suitable position on the molecule. Such fluorescent analogs would be invaluable for visualizing the localization of the compound within cells and for studying its interactions with its targets in real-time using techniques like fluorescence microscopy. nih.govnih.govfigshare.com The development of fluorescent probes based on various scaffolds, including those with piperidine (B6355638) moieties, is an active area of research. acs.orgresearchgate.net

Applications in Understanding Cellular Processes at a Molecular Level

By identifying the biological targets of this compound and observing its effects on cellular functions, researchers could gain insights into the molecular mechanisms underlying various cellular processes. For instance, if the compound were found to inhibit a particular kinase, it could be used to study the signaling pathways regulated by that kinase. Thiourea derivatives have been investigated for their roles in various biological processes, including anticancer and antimicrobial activities, which underscores the potential for this class of compounds to modulate cellular functions. mdpi.combiointerfaceresearch.comresearchgate.net

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

Application of Advanced NMR Spectroscopy for Ligand-Target Interactions (e.g., STD NMR, HSQC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique to probe ligand-target interactions directly in the solution state, closely mimicking physiological conditions.

Saturation Transfer Difference (STD) NMR: This technique is exceptionally well-suited for identifying the specific parts of a ligand that make direct contact with its protein target. nih.gov In an STD NMR experiment, selective saturation of the protein's resonances is transferred to the binding ligand. By observing which of the ligand's protons receive this saturation, a "binding epitope" can be mapped. For 3-Amino-1-(1-benzylpiperidin-4-yl)thiourea, this could definitively determine whether the benzyl (B1604629) moiety, the piperidine (B6355638) core, or the thiourea (B124793) group is most intimately involved in the binding event. mdpi.comuea.ac.uk

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: HSQC provides a two-dimensional map correlating protons with their directly bonded heteroatoms, most commonly ¹³C and ¹⁵N. When a ligand binds, it can cause chemical shift perturbations in the HSQC spectrum of the protein, pinpointing the specific amino acid residues that form the binding pocket. researchgate.net Conversely, if an isotopically labeled version of this compound were synthesized, changes in its own HSQC spectrum upon binding would offer insights into its bound conformation and electronic environment. researchgate.nethmdb.ca

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are instrumental in determining the three-dimensional structure of molecules in solution by detecting protons that are close in space. beilstein-journals.org For this compound, NOESY can elucidate the preferred orientation of the benzyl group relative to the piperidine ring. In the context of the protein-ligand complex, intermolecular NOEs can provide direct, through-space correlations between ligand protons and those of the protein, offering precise distance constraints for structural modeling.

Interactive Data Table 1: Illustrative STD NMR Results for this compound

This table presents hypothetical data from an STD NMR experiment, indicating the degree of saturation transfer to various protons of the compound. Larger values are indicative of closer proximity to the protein's surface.

| Proton Group | Representative Chemical Shift (ppm) (Hypothetical) | STD Enhancement (%) (Hypothetical) |

| Thiourea (NH) | 9.2 | 100 |

| Benzyl (aromatic) | 7.3 | 80 |

| Benzyl (CH₂) | 3.6 | 65 |

| Piperidine (CH) | 3.1 | 50 |

| Piperidine (CH₂) | 1.8 | 40 |

| Amino (NH₂) | 5.5 | 15 |

Mass Spectrometry-Based Approaches for Interaction Analysis (e.g., HDX-MS, Native MS)

Mass spectrometry (MS) provides exceptional sensitivity and is capable of analyzing complex biological mixtures, making it a cornerstone for studying protein-ligand interactions.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS monitors the rate at which backbone amide protons in a protein exchange with deuterium (B1214612) from the solvent. ua.edu When a ligand binds, it can shield the binding site from the solvent, slowing down this exchange. This protective effect, along with any allosteric conformational changes, can be precisely mapped onto the protein's sequence. nih.govnih.gov An HDX-MS study of this compound would reveal its binding footprint on the target protein and any distal effects of its binding. mdpi.comsciopen.com

Native Mass Spectrometry (Native MS): This powerful technique allows for the direct observation of intact, non-covalently bound protein-ligand complexes in the gas phase. on24.comnih.gov It can be used to determine the stoichiometry of the interaction, measure binding affinity, and assess how factors like post-translational modifications might influence ligand binding. nih.govspectroscopyonline.com Native MS could be employed to confirm a 1:1 binding ratio between this compound and its target and to quantify the strength of this interaction. newomics.com

Biophysical Techniques for Binding Affinity and Conformational Changes (e.g., SPR, ITC, CD)

A suite of biophysical methods can provide quantitative thermodynamic and kinetic data, as well as insights into structural changes upon binding.

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique for monitoring biomolecular interactions. nuvisan.com It yields a wealth of kinetic information, including the association (kₐ) and dissociation (kₑ) rate constants, which are used to calculate the equilibrium dissociation constant (Kₑ). researchgate.netnicoyalife.com To study this compound, its target protein would typically be immobilized on a sensor surface, and the compound would be flowed over at varying concentrations. mdpi.comnih.gov

Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic signature of a binding event by directly measuring the heat that is either released or absorbed. nih.govscilit.comfrontiersin.org A single ITC experiment can determine the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction. Titrating this compound into a solution of its target protein would uncover the fundamental thermodynamic forces driving the binding process. nih.govwur.nl

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary and tertiary structure of proteins. nih.gov Any significant conformational shifts in the target protein induced by the binding of this compound would be detectable as changes in the protein's CD spectrum. acs.orgmdpi.com

Interactive Data Table 2: Representative Biophysical Binding Data for a Benzylpiperidine Derivative

This table showcases hypothetical data that could be generated from SPR and ITC experiments for a compound with a structure similar to this compound.

| Technique | Parameter | Illustrative Value |

| SPR | kₐ (M⁻¹s⁻¹) | 2.1 x 10⁵ |

| kₑ (s⁻¹) | 4.2 x 10⁻⁴ | |

| Kₑ (nM) | 2.0 | |

| ITC | Kₐ (M⁻¹) | 4.8 x 10⁸ |

| ΔH (kcal/mol) | -9.2 | |

| -TΔS (kcal/mol) | -2.8 | |

| ΔG (kcal/mol) | -12.0 |

Cryo-Electron Microscopy and X-ray Crystallography of Compound-Target Complexes (Structural Biology)

The pinnacle of mechanistic understanding is often achieved through high-resolution three-dimensional structures of the ligand-target complex.

X-ray Crystallography: This gold-standard technique can provide an atomic-level view of how a ligand is oriented within the binding site of its protein target. It reveals the precise intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and specificity. nih.govresearchgate.net A co-crystal structure of this compound with its target would be a landmark achievement in elucidating its mechanism of action. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): In recent years, cryo-EM has emerged as a revolutionary technique for determining the structures of large and dynamic protein complexes, as well as membrane proteins, which are often recalcitrant to crystallization. nih.govnih.govresearchgate.netyoutube.comresearchgate.net If the biological target of this compound is a large macromolecular assembly, cryo-EM would be the structural method of choice.

Time-Resolved Spectroscopy for Reaction Dynamics and Interaction Kinetics

Time-resolved spectroscopic methods allow for the observation of binding events and any subsequent chemical transformations on timescales ranging from femtoseconds to seconds. While specific applications to thiourea derivatives in a biological setting are not extensively documented, techniques such as stopped-flow fluorescence or absorption spectroscopy could be employed. For instance, if the target protein contains a naturally fluorescent amino acid like tryptophan near the binding site, the binding of this compound might lead to a change in this fluorescence. The kinetics of this change could be monitored to provide real-time information on the binding process.

Future Research Directions and Unexplored Avenues

Deepening the Understanding of Molecular Mechanisms of Action and Specificity

Thiourea (B124793) derivatives are known to exhibit a vast array of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. mdpi.com The benzylpiperidine moiety is frequently found in compounds targeting the central nervous system, such as sigma receptor modulators. csic.esnih.gov A critical future direction is to elucidate the specific molecular targets of 3-Amino-1-(1-benzylpiperidin-4-yl)thiourea and understand its mechanism of action.

Future research should systematically investigate:

Target Identification: Employing unbiased screening methods like affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA) to pull down binding partners from cell lysates.

Enzyme Inhibition Assays: Screening the compound against panels of relevant enzymes, such as kinases, proteases, or metabolic enzymes, based on the known pharmacology of thiourea and benzylpiperidine derivatives. csic.es

Receptor Binding Assays: Evaluating the binding affinity for various G-protein coupled receptors (GPCRs) and ion channels, particularly those implicated in neurological pathways, given the benzylpiperidine core. nih.gov

Phenotypic Screening: Utilizing high-content imaging and other cell-based assays to observe the compound's effect on cellular morphology, signaling pathways, and other phenotypic changes to infer its mechanism.

Unraveling the specific molecular interactions will be paramount in guiding the optimization of the scaffold for improved potency and selectivity, transforming it from a chemical entity into a targeted pharmacological tool.

Expanding the Scope of Computational Modeling and Predictive Analytics for the Chemical Compound

Computational modeling provides an invaluable and resource-efficient means to predict the properties of new chemical entities and guide synthetic efforts. For this compound, a robust computational program would accelerate its development significantly.

Future computational studies should focus on several key areas:

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogues is synthesized and tested (as per section 9.1 and 9.2), 2D and 3D-QSAR models can be developed. nih.gov These models correlate structural features with biological activity, enabling the prediction of potency for virtual compounds and prioritizing the synthesis of the most promising candidates.

Molecular Docking: After identifying a biological target, molecular docking simulations can predict the binding mode and affinity of the compound and its analogues within the target's active site. nih.govresearchgate.net This provides insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding, which is crucial for rational drug design. nih.govnih.gov

Molecular Dynamics (MD) Simulations: To complement static docking poses, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. nih.gov

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues. nih.gov This early-stage assessment helps to flag potential liabilities and guide the design of compounds with more favorable drug-like properties.

Table 2: Proposed Computational Workflow

| Step | Technique | Objective | Expected Outcome |

|---|---|---|---|

| 1. Ligand Preparation | Conformational Analysis | Generate low-energy 3D structures of the compound and its virtual analogues. | A library of realistic conformers for subsequent modeling. |

| 2. Target-Based Modeling | Molecular Docking & MD Simulations | Predict and validate the binding mode within a known or hypothesized biological target. nih.gov | A detailed understanding of the binding interactions and complex stability. |

| 3. Ligand-Based Modeling | 2D/3D-QSAR | Develop predictive models based on the activity of a series of synthesized analogues. nih.gov | A predictive model to guide the design of more potent compounds. |

| 4. Property Prediction | ADMET Profiling | Computationally estimate drug-likeness, pharmacokinetic properties, and potential toxicity. | Early identification and mitigation of potential developmental issues. |

Development of Advanced Chemical Biology Tools Based on the Compound Scaffold

Transforming this compound from a potential therapeutic agent into a versatile chemical biology tool would enable a deeper investigation of its biological roles. This involves the strategic modification of the core scaffold to create probes for target identification, validation, and imaging.

Future work should aim to develop a toolkit of probes based on this scaffold:

Affinity-Based Probes: Attaching a biotin (B1667282) tag via a flexible linker would create a probe for affinity purification experiments. This probe could be used to isolate the compound's binding partners from complex biological samples, providing a direct method for target identification.

Fluorescent Probes: Conjugating a fluorophore (e.g., fluorescein, rhodamine) to a non-essential position on the molecule would allow for visualization of its subcellular localization using fluorescence microscopy. This can provide clues about its site of action.

Photo-affinity Probes: Incorporating a photo-reactive group (e.g., a diazirine or benzophenone) would enable photo-affinity labeling. Upon UV irradiation, the probe forms a covalent bond with its target protein, allowing for unambiguous identification via mass spectrometry.

Clickable Probes: Introducing a bioorthogonal handle, such as an alkyne or an azide, would create a "clickable" probe. sigmaaldrich.com This allows for a two-step labeling procedure where the probe is first administered to cells or organisms, followed by conjugation to a reporter tag (like a fluorophore or biotin) via click chemistry. This approach is often less sterically demanding than using a pre-functionalized probe.

Table 3: Potential Chemical Biology Probes

| Probe Type | Functional Group to Add | Application | Research Question Addressed |

|---|---|---|---|

| Affinity Probe | Biotin + Linker | Pull-down assays from cell lysates | What proteins does the compound bind to? |

| Fluorescent Probe | Fluorophore (e.g., BODIPY) | Live-cell imaging, fluorescence microscopy | Where does the compound localize within the cell? |

| Photo-affinity Probe | Diazirine or Benzophenone | Covalent labeling of target proteins in situ | What is the direct binding partner in a native environment? |

| Bioorthogonal Probe | Terminal Alkyne or Azide | In vivo/in situ target engagement and imaging via click chemistry sigmaaldrich.com | Can we track target engagement in a living system? |

Integration with Systems Biology and Omics Approaches for Broader Insights into Biological Networks

To understand the full biological impact of this compound, it is essential to look beyond a single target and investigate its effects on the entire cellular system. Systems biology, through the integration of various "omics" technologies, provides a holistic view of the molecular changes induced by a compound. nih.gov

A forward-thinking research plan would involve a multi-omics approach following initial characterization:

Transcriptomics (RNA-Seq): Treating cells with the compound and analyzing the resulting changes in gene expression can reveal which signaling pathways and cellular processes are modulated. This can provide clues to the mechanism of action and potential off-target effects.

Proteomics: Using mass spectrometry-based proteomics to quantify changes in the cellular proteome upon compound treatment can identify alterations in protein expression and post-translational modifications that are downstream of the initial binding event. nih.gov

Metabolomics: Analyzing the cellular metabolome can reveal how the compound perturbs metabolic networks. nih.gov This is particularly relevant for identifying unexpected effects on cellular energy, biosynthesis, or signaling.

Data Integration: The true power of this approach lies in integrating these different omics datasets. nih.govresearchgate.net For example, correlating changes in gene expression with changes in protein and metabolite levels can build a comprehensive picture of the compound's network-level effects, potentially uncovering novel mechanisms and therapeutic applications. nih.gov This integrated analysis helps move from a simple ligand-target interaction to a deep understanding of the compound's impact on cellular homeostasis. researchgate.net

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, potentially developing it into a valuable pharmacological agent or a sophisticated tool for dissecting complex biological processes.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Amino-1-(1-benzylpiperidin-4-yl)thiourea, and how can purity be optimized?

- Methodology :

- Step 1 : Use a domino reaction approach, as described for structurally analogous thiourea derivatives, combining 1-benzylpiperidin-4-amine with thiocarbonylimidazole intermediates under inert conditions. Monitor reaction progress via TLC .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

- Safety : Due to thiourea’s thyroid toxicity, conduct synthesis in a fume hood with PPE (gloves, lab coat, respirator) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology :

- FTIR : Confirm the presence of ν(N–H) (~3179 cm⁻¹), ν(C=S) (~1190 cm⁻¹), and aromatic ν(C=C) (~1528 cm⁻¹) .

- NMR : Analyze ¹H/¹³C spectra for benzylpiperidinyl protons (δ 2.5–3.5 ppm, piperidine CH₂; δ 7.2–7.4 ppm, benzyl aromatic protons) and thiourea NH signals (δ 8.5–9.5 ppm) .

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Q. What preliminary toxicity screening protocols are advised for this compound?

- Methodology :

- In vitro : Test thyroid peroxidase inhibition using rat thyroid microsomes (IC₅₀ determination) .

- In vivo : Conduct acute toxicity studies in rodents (OECD 423 guidelines), focusing on thyroid histopathology and serum TSH levels .

Advanced Research Questions

Q. How can computational docking elucidate potential biological targets of this thiourea derivative?

- Methodology :

- Software : Use AutoDock Vina for docking studies. Prepare the ligand (AMBER force field) and receptor (e.g., thyroid peroxidase PDB: 1XGX) .

- Analysis : Prioritize binding poses with hydrogen bonds between thiourea NH/S and catalytic residues (e.g., His⁴⁹⁴ in thyroid peroxidase). Validate using molecular dynamics (GROMACS, 100 ns simulations) .

Q. What strategies resolve discrepancies in observed vs. predicted bioactivity data for this compound?

- Methodology :

- Assay Optimization : Standardize cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., cisplatin) and replicate dosing (n ≥ 3). Account for thiourea’s redox interference by including thiourea-only controls .

- Data Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. computational predictions) .

Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

- Methodology :

- Modifications : Synthesize analogs with varied substituents on the benzyl or piperidine moieties. Compare logP (HPLC) and IC₅₀ (enzyme inhibition assays) .

- Key Metrics : Prioritize derivatives with enhanced hydrogen-bonding capacity (e.g., –NO₂ or –OH groups) to improve target affinity .

Q. What crystallographic techniques validate the 3D structure of this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Solve structures via SHELXT (direct methods) and refine with SHELXL (full-matrix least squares) .

- Validation : Check for R-factor convergence (<5%) and ADPs using PLATON/ORTEP-3 .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.